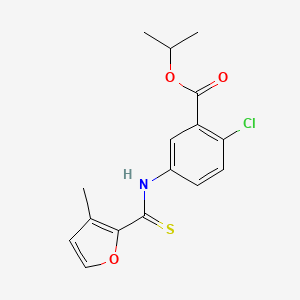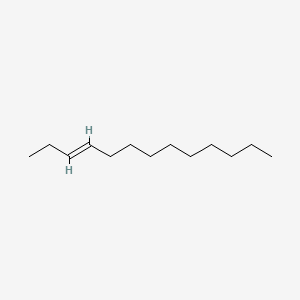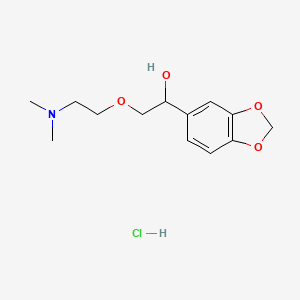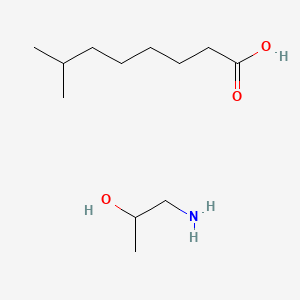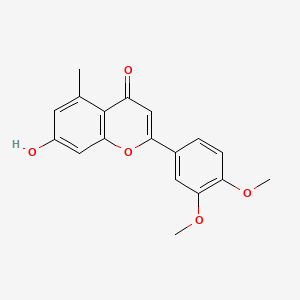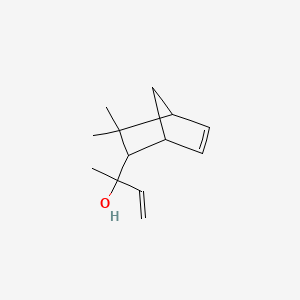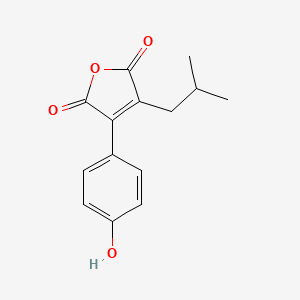
Antrocinnamomin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antrocinnamomin C is a bioactive compound isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antrocinnamomin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the use of iron(III) chloride for oxidative coupling to form the phenanthrene core . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale cultivation of Antrodia cinnamomea. There are four main cultivation methods: solid-state fermentation, liquid fermentation, plate culture, and wood log cultivation . Among these, liquid fermentation is often preferred due to its shorter cycle and higher yield.
Analyse Chemischer Reaktionen
Types of Reactions
Antrocinnamomin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride for oxidative coupling and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Antrocinnamomin C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and other inflammatory mediators in immune cells . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Eigenschaften
CAS-Nummer |
888223-13-0 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3 |
InChI-Schlüssel |
FJGYSGJBIYTUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


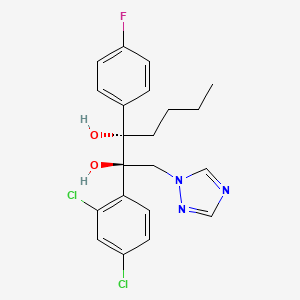
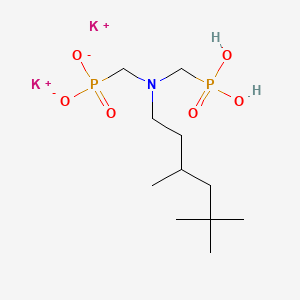
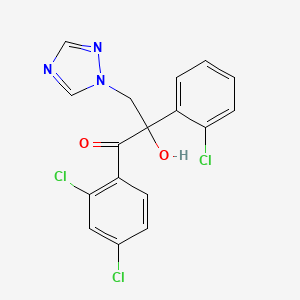
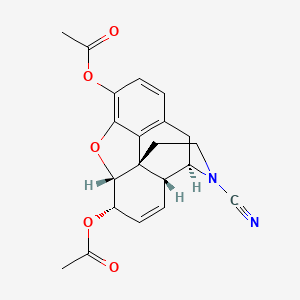
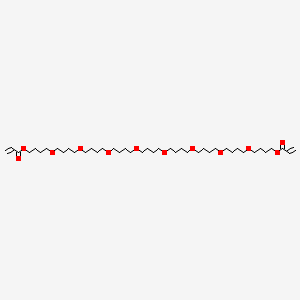
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
